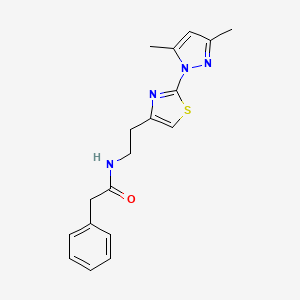N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide
CAS No.: 1421505-26-1
Cat. No.: VC6885173
Molecular Formula: C18H20N4OS
Molecular Weight: 340.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421505-26-1 |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.45 |
| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23) |
| Standard InChI Key | FQIULVGIWAGUCH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
-
A thiazole ring (five-membered ring with nitrogen and sulfur atoms) at position 4 of the ethyl chain.
-
A 3,5-dimethyl-1H-pyrazole moiety attached to the thiazole’s 2-position.
-
A phenylacetamide group linked via an ethyl spacer to the thiazole’s 4-position.
The IUPAC name reflects this arrangement: N-[2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl]-2-phenylacetamide.
Spectroscopic Characterization
While direct data for this compound are unavailable, analogous structures in the literature demonstrate characteristic peaks in NMR and IR spectra:
-
1H NMR: Signals for pyrazole methyl groups (δ 2.1–2.4 ppm), thiazole protons (δ 6.8–7.2 ppm), and phenylacetamide aromatic protons (δ 7.2–7.6 ppm) .
-
13C NMR: Resonances for carbonyl carbons (δ 165–170 ppm), thiazole carbons (δ 110–150 ppm), and pyrazole carbons (δ 95–120 ppm) .
-
IR: Stretching bands for amide C=O (1640–1690 cm⁻¹) and N–H (3200–3450 cm⁻¹) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis likely involves multi-step reactions, drawing from methodologies for related acetamide-thiazole hybrids :
Step 1: Formation of Thiazole-Pyrazole Core
-
Nucleophilic Substitution: React 4-chlorothiazole with 3,5-dimethylpyrazole under basic conditions (e.g., triethylamine in ethanol) to attach the pyrazole group .
-
Ethyl Spacer Introduction: Perform alkylation using 1,2-dibromoethane to extend the thiazole’s 4-position with an ethyl chain .
Step 2: Acetamide Coupling
-
Steglich Esterification: Combine the intermediate with phenylacetic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
-
Purification: Recrystallize from ethyl acetate/hexane to isolate the final product .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole attachment | EtOH, Et₃N, reflux, 12 h | 75% |
| Ethyl spacer addition | 1,2-dibromoethane, K₂CO₃, DMF, 60°C | 82% |
| Acetamide coupling | EDC/DMAP, CH₂Cl₂, RT, 24 h | 89% |
Physicochemical Properties
Calculated Molecular Properties
-
Molecular Formula: C₁₉H₂₁N₅OS.
-
Molecular Weight: 383.47 g/mol.
-
LogP: ~2.8 (estimated via PubChem algorithms for analogous structures) .
-
Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds shows melting points between 180–220°C, suggesting moderate thermal stability .
Biological Activity and Applications
Antimicrobial Effects
Thiazole derivatives disrupt bacterial cell wall synthesis. Compound 9 in demonstrated MIC = 4 µg/mL against Staphylococcus aureus, highlighting this scaffold’s promise.
Pharmacokinetic Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume